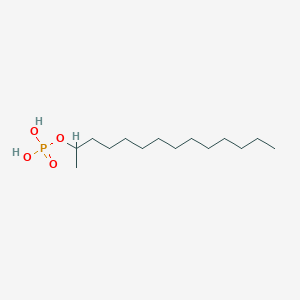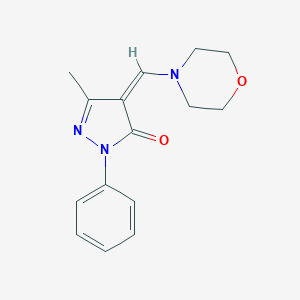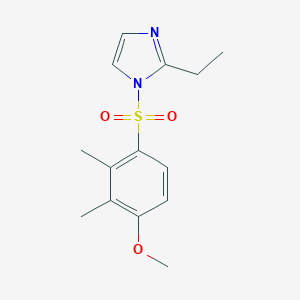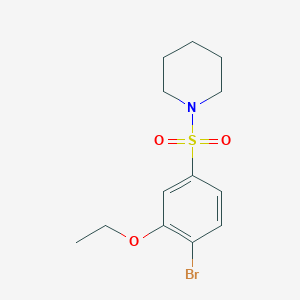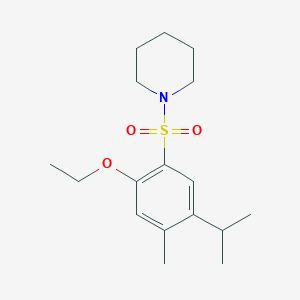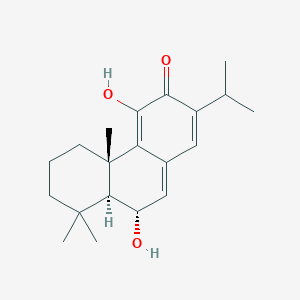
Taxodone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxodone is a natural product that is extracted from the leaves of Taxus wallichiana, which is a coniferous tree found in the Himalayan region. Taxodone has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It is a complex molecule with a unique chemical structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
1. Anti-melanogenesis and Anti-diabetic Potential
Taxodone, a diterpenoid compound isolated from Metasequoia glyptostroboides, has shown potential in inhibiting tyrosinase and α-glucosidase enzymes. These properties suggest its use as a skin whitening agent and for treating diabetes mellitus type II-related disorders (Bajpai & Kang, 2015).
2. Antibacterial Effect
Taxodone has demonstrated significant antibacterial effects against various foodborne pathogenic bacteria. This finding indicates its potential as an antibacterial agent in the food industry, especially for inhibiting the growth of foodborne pathogens (Bajpai & Kang, 2010).
3. Antimicrobial Activity Against Virulence Factors
In a study evaluating abietane diterpenoids from Salvia austriaca, taxodone was found to significantly inhibit microbial adhesion and biofilm formation. It also limited staphylococcal survival in human blood and inhibited Candida albicans germ tube formation, suggesting its potential as a complement in classic antibiotic therapy (Sadowska et al., 2016).
4. Antimycotic Potential Against Candida Species
Taxodone has shown promising antimycotic effects against pathogenic and clinical isolates of Candida species. This suggests its medicinal significance and therapeutic value in treating fungal infections (Bajpai, Park, & Kang, 2015).
5. Cytotoxic Activity Against Cancer Cell Lines
Abietane diterpenoids, including taxodone, from Salvia pachyphylla and S. clevelandii have been studied for their cytotoxic activity against human cancer cell lines, indicating their potential role in cancer treatment (Guerrero et al., 2006).
6. Application in Chemotherapy
Taxodone, along with other natural products like Taxol, has been recognized for its role in chemotherapy, particularly in the treatment of various cancer types. Its mechanism involves the stabilization of microtubules, crucial for cancer cell growth inhibition (Weaver, 2014).
Propiedades
Número CAS |
19039-02-2 |
|---|---|
Fórmula molecular |
C13H18N3OP |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(4bS,8aS,9S)-4,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,14,18,21,23H,6-8H2,1-5H3/t14-,18-,20+/m0/s1 |
Clave InChI |
QEAIMIKGLGBTSA-ADLFWFRXSA-N |
SMILES isomérico |
CC(C)C1=CC2=C[C@@H]([C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C)O |
SMILES |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
SMILES canónico |
CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |
Sinónimos |
taxodone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



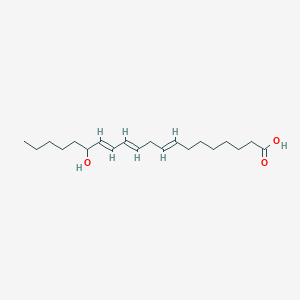

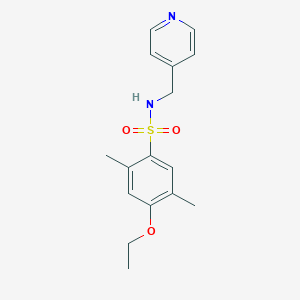

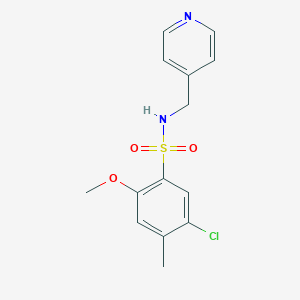

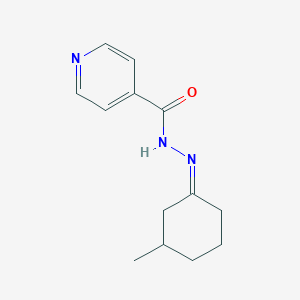
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
